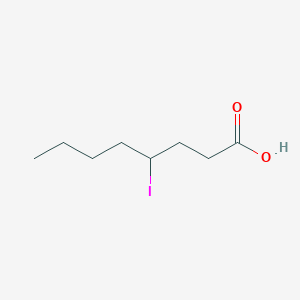![molecular formula C22H16ClNO3 B14318325 Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride CAS No. 109948-27-8](/img/structure/B14318325.png)
Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride is a complex organic compound characterized by its unique structure, which includes both oxo and amino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride typically involves the reaction of 2-oxo-1,2-diphenylethylamine with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the Intermediate: 2-oxo-1,2-diphenylethylamine is reacted with phenylacetyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Chlorination: The intermediate is then treated with thionyl chloride to introduce the acetyl chloride group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acetyl chloride group under mild conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides, esters, or thioesters.
Applications De Recherche Scientifique
Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxo-1,2-diphenylethylamine: A precursor in the synthesis of Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride.
Phenylacetyl chloride: Another precursor used in the synthesis.
2-oxo-1,2-diphenylethyl formate: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of oxo and amino functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
109948-27-8 |
|---|---|
Formule moléculaire |
C22H16ClNO3 |
Poids moléculaire |
377.8 g/mol |
Nom IUPAC |
2-oxo-2-(N-(2-oxo-1,2-diphenylethyl)anilino)acetyl chloride |
InChI |
InChI=1S/C22H16ClNO3/c23-21(26)22(27)24(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)20(25)17-12-6-2-7-13-17/h1-15,19H |
Clé InChI |
NCCICXDVHPOUMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



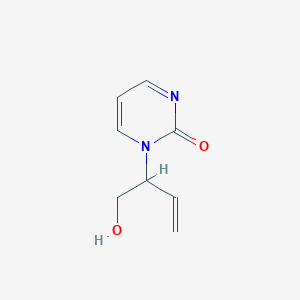
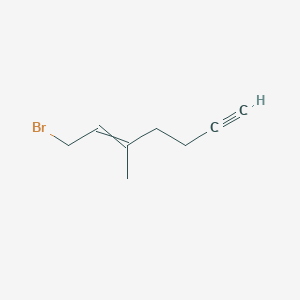
![1,3-Dimethyl-5-[(naphthalen-1-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B14318259.png)
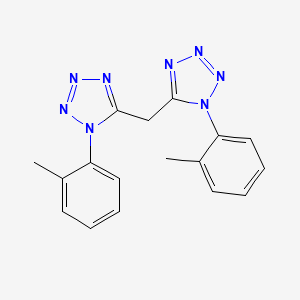
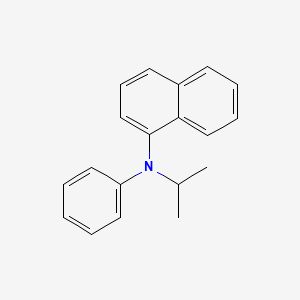
![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)
methanone](/img/structure/B14318293.png)


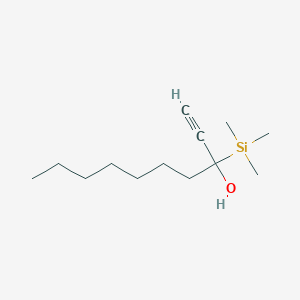

![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
